Axl, a member of the TAM (TYRO3, Axl, MER) family of receptor tyrosine kinases (RTKs), has emerged as a critical driver of tumor progression and metastatic dissemination across diverse cancer types. Structurally, Axl features an extracellular domain with two immunoglobulin-like domains and two fibronectin type III repeats that facilitate ligand binding, coupled with an intracellular tyrosine kinase domain responsible for downstream signal transduction [2] [8]. The primary ligand Growth Arrest-Specific 6 (Gas6) binds Axl with high affinity, inducing receptor dimerization, autophosphorylation at key tyrosine residues (Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, Tyr866), and activation of proliferative and survival pathways [3] [10].
Upon activation, Axl initiates multiple downstream signaling cascades, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways [1] [10]. These pathways collectively promote:
Table 1: Axl Overexpression and Associated Metastatic Cancers
| Cancer Type | Key Axl-Driven Metastatic Mechanisms | Clinical Correlation |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Activation of PI3K/AKT and MEK/ERK; Enhanced cell motility | Shorter progression-free survival (PFS) and overall survival (OS) |
| Triple-Negative Breast Cancer (TNBC) | YAP-dependent oncogenic functions; Rho/Rac GTPase activation | Higher recurrence rates; Increased distant metastasis |
| Hepatocellular Carcinoma (HCC) | PI3K/AKT/SOX2/DKK-1 network activation | Lower OS after hepatectomy; Higher recurrence risk |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Promotion of invasive growth; Angiogenesis modulation | Independent predictor of poor prognosis |
| Cholangiocarcinoma (CCA) | Enhanced migratory signaling; Tumor microenvironment interactions | Higher metastasis risk; Shorter OS |
Axl serves as a master regulator of epithelial-mesenchymal transition (EMT), a fundamental process driving cancer cell plasticity, invasiveness, and therapeutic resistance. During EMT, Axl activation suppresses epithelial markers (e.g., E-cadherin) and upregulates mesenchymal markers (e.g., N-cadherin, vimentin) via induction of transcription factors including TWIST1, SNAIL, SLUG, and ZEB1 [3] [5] [10]. This reprogramming allows cancer cells to detach from primary sites, invade surrounding tissues, and disseminate.
Crucially, Axl-driven EMT is intrinsically linked to multiple drug resistance mechanisms:
Table 2: Axl-Driven Drug Resistance Mechanisms Across Cancers
| Resistance Mechanism | Molecular Effect | Exemplary Cancer Types & Therapies Affected |
|---|---|---|
| Bypass Signaling | Sustained PI3K/AKT and MEK/ERK activation despite targeted therapy | NSCLC (EGFR inhibitors); Esophageal cancer (PI3Kα inhibitors) |
| EMT Transcription Factor Induction | Upregulation of TWIST1, ZEB1, SLUG; Loss of E-cadherin | Colorectal cancer (PLK1 inhibitors); Breast cancer (Chemotherapy) |
| Cancer Stem Cell Enrichment | Activation of self-renewal pathways; Enhanced drug efflux | Pancreatic cancer (Gemcitabine); Breast cancer (Taxanes) |
| Metabolic Reprogramming | MYC-mediated purine metabolism imbalance | NSCLC (Osimertinib) |
| Immune Suppression | Inhibition of dendritic cell maturation; Reduced NK cell activity | Melanoma (Immunotherapy); Multiple solid tumors (Checkpoint inhibitors) |
Hypoxia, a hallmark of solid tumors, creates a pernicious microenvironment that fosters Axl expression and activity through hypoxia-inducible factors (HIFs). HIF-1α directly binds to the Axl promoter under hypoxic conditions, significantly upregulating Axl transcription [4] [10]. This creates a vicious cycle:
Table 3: Hypoxia-Induced Axl Signaling and Functional Consequences in Tumors
| Hypoxia/HIF-1α Effect on Axl | Downstream Signaling Consequences | Pro-Tumorigenic Outcomes |
|---|---|---|
| Transcriptional Upregulation | Increased Axl receptor density on cell surface | Enhanced Gas6-dependent and independent Axl activation |
| Stabilization Feedback Loop | Axl→PI3K/AKT→mTOR inhibition of HIF-1α degradation | Sustained HIF activity even under fluctuating oxygen levels |
| Metabolic Reprogramming | Axl-driven upregulation of glycolytic enzymes (HK2, LDHA) | Enhanced Warburg effect; Acidic microenvironment promoting invasion |
| Angiogenesis Promotion | VEGFR2/SFK-mediated Axl activation in endothelial cells | Increased vascular permeability and pathological neovascularization |
| EMT/Metastasis Activation | HIF/Axl induction of TWIST1, ZEB1; Loss of cell adhesion | Enhanced local invasion and metastatic colonization |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1